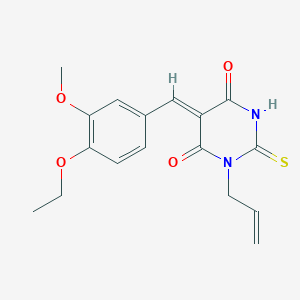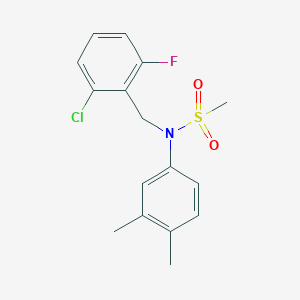
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. CFMS is a sulfonamide derivative that possesses unique chemical properties that make it an ideal candidate for a wide range of applications.
作用机制
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is still not fully understood. However, studies have shown that N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can inhibit the activity of specific enzymes and proteins that are involved in various biological processes. For example, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and chromatin remodeling. By inhibiting the activity of HDACs, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can alter the expression of various genes, leading to changes in cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can induce apoptosis in cancer cells by activating specific signaling pathways. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has also been shown to have anti-inflammatory properties, which can help reduce inflammation in various diseases. Additionally, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
实验室实验的优点和局限性
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is also highly soluble in various organic solvents, making it easy to work with in the lab. However, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide does have some limitations. It is a relatively new compound, and its full range of applications and potential side effects are still not fully understood. Additionally, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is a potent inhibitor of specific enzymes and proteins, which can lead to off-target effects if not used carefully.
未来方向
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several potential future directions for research. One area of interest is its potential applications in cancer research. Further studies are needed to determine the full range of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide's anti-cancer effects and to identify any potential side effects. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide also has potential applications in the treatment of various inflammatory diseases and neurological disorders. Future research should focus on identifying the specific mechanisms by which N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide exerts its effects and on developing more targeted therapies based on N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide's unique properties.
Conclusion:
In conclusion, N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, or N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide, is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments, but its full range of applications and potential side effects are still not fully understood. Future research should focus on identifying the specific mechanisms by which N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide exerts its effects and on developing more targeted therapies based on N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide's unique properties.
合成方法
The synthesis of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide involves the reaction of 2-chloro-6-fluorobenzylamine and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using various methods such as column chromatography or recrystallization.
科学研究应用
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has been extensively studied for its potential applications in various biomedical research studies. One of the primary applications of N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide is in the field of cancer research. Studies have shown that N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide can inhibit the growth and proliferation of cancer cells by targeting specific enzymes and proteins. N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-11-7-8-13(9-12(11)2)19(22(3,20)21)10-14-15(17)5-4-6-16(14)18/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDKDTQYVMOEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethylphenyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

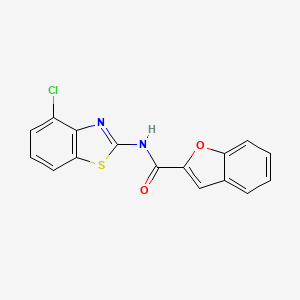
![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)
![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
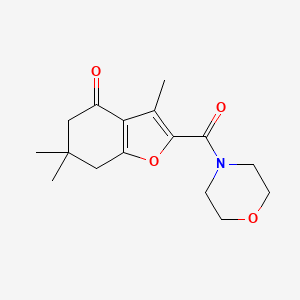
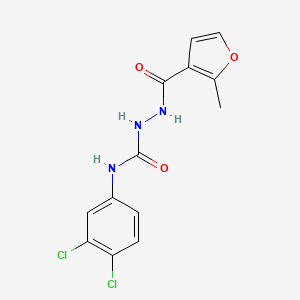
![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)
![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
